Fmoc-Orn(Boc)-OPfp
Overview
Description
Fmoc-Orn(Boc)-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-N-(tert-butoxycarbonyl)-L-ornithine pentafluorophenyl ester, is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group, while the tert-butoxycarbonyl (Boc) group protects the side chain of ornithine. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating the coupling reactions in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Boc)-OPfp involves several steps:
Protection of Ornithine: The amino acid ornithine is first protected by reacting with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium bicarbonate. This reaction yields N-(tert-butoxycarbonyl)-L-ornithine.
Fmoc Protection: The N-(tert-butoxycarbonyl)-L-ornithine is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate to protect the alpha-amino group, forming N-(9-fluorenylmethoxycarbonyl)-N-(tert-butoxycarbonyl)-L-ornithine.
Activation with Pentafluorophenyl Ester: Finally, the protected ornithine derivative is activated by reacting with pentafluorophenyl trifluoroacetate (Pfp-TFA) to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Orn(Boc)-OPfp undergoes several types of reactions, including:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to expose the amino and side chain groups of ornithine.
Common Reagents and Conditions:
Fmoc Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).
Boc Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS).
Coupling Reactions: The coupling reactions are facilitated by the presence of bases such as diisopropylethylamine (DIPEA) and solvents like DMF.
Major Products Formed:
Peptides: The primary products formed from the reactions involving this compound are peptides with specific sequences, depending on the nucleophiles used in the substitution reactions.
Scientific Research Applications
Chemistry: Fmoc-Orn(Boc)-OPfp is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide chains.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized using this compound have applications in drug development, particularly in the design of peptide-based therapeutics and vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of Fmoc-Orn(Boc)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is a good leaving group, facilitating the attack by nucleophiles such as amines. The Fmoc and Boc groups protect the amino and side chain groups during the synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the final peptide product .
Comparison with Similar Compounds
Fmoc-Orn(Boc)-OH: This compound is similar to Fmoc-Orn(Boc)-OPfp but lacks the pentafluorophenyl ester group. It is used as an intermediate in peptide synthesis.
Fmoc-Lys(Boc)-OPfp: This compound is similar but contains lysine instead of ornithine. It is used in the synthesis of peptides that require lysine residues.
Fmoc-Arg(Pbf)-OPfp: This compound contains arginine and is used in the synthesis of peptides that require arginine residues
Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester group, which enhances its reactivity in peptide coupling reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLMXCUHPJKIF-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F5N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569646 | |
Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123180-69-8 | |
Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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